(1-Naphthylmethyl)phosphonic acid

Vue d'ensemble

Description

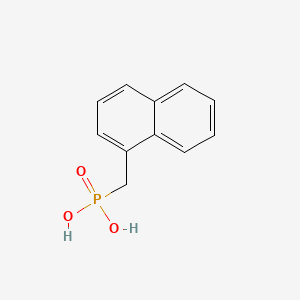

(1-Naphthylmethyl)phosphonic acid is an organophosphorus compound with the molecular formula C11H11O3P. It features a naphthalene ring bonded to a phosphonic acid group via a methylene bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (1-Naphthylmethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of naphthylmethyl chloride with triethyl phosphite, followed by hydrolysis. Another method includes the use of bromotrimethylsilane (BTMS) for the dealkylation of dialkyl phosphonates, which is then followed by methanolysis .

Industrial Production Methods: Industrial production of this compound often employs the McKenna procedure, which involves the use of BTMS followed by methanolysis. This method is favored due to its high yield, mild conditions, and chemoselectivity .

Analyse Des Réactions Chimiques

Types of Reactions: (1-Naphthylmethyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids .

Applications De Recherche Scientifique

Medicinal Chemistry

Inhibition of Enzymes

NMPA has been studied for its inhibitory effects on purple acid phosphatases (PAPs), which are binuclear hydrolases involved in various biological processes. Research has shown that NMPA exhibits an IC50 value of 30 µM against human PAP, with modifications to its structure enhancing potency significantly. For example, derivatives with lipophilic aroyl groups at the α-position demonstrated IC50 values as low as 1.4 µM, indicating a promising avenue for drug development targeting enzyme inhibition .

Bone Targeting and Drug Development

Phosphonic acids, including NMPA, are utilized in drug design for conditions such as osteoporosis. The structural similarity between phosphonic acids and phosphates allows for effective targeting of bone tissues. Compounds like zoledronate and alendronate, which incorporate phosphonic acid moieties, have been shown to inhibit bone resorption and are used clinically to treat osteoporosis . NMPA's potential in this area is being explored further due to its bioactive properties.

Materials Science

Synthesis of Hybrid Materials

NMPA is employed in the synthesis of hybrid materials that exhibit unique luminescent properties. Studies have highlighted its role in forming zinc phosphonates that demonstrate excimer and red luminescence due to aggregation-induced emission. These materials are significant for applications in optoelectronics and photonics .

Corrosion Inhibition

The use of NMPA as a corrosion inhibitor has been documented, particularly in metal-organic frameworks (MOFs). Phosphonates are known for their ability to chelate metal ions, thereby providing protective coatings on metal surfaces. This application is crucial in industries where metal degradation is a concern .

Environmental Applications

Water Treatment

Phosphonates, including NMPA, serve as scale inhibitors in water treatment processes. They prevent the precipitation of calcium and magnesium salts in cooling systems and boilers, which can lead to operational inefficiencies. Their effectiveness in chelating metal ions makes them valuable in maintaining water quality and system longevity .

Agricultural Applications

In agriculture, phosphonic acids are being investigated for their potential as herbicides and pesticides. Their ability to mimic amino acids allows them to interfere with metabolic pathways in plants, making them effective agents against unwanted vegetation .

Data Table: Summary of Applications

Case Studies

- Inhibition Studies on PAPs : A study by Schwender et al. synthesized various derivatives of NMPA to assess their inhibitory effects on human PAPs. The findings indicated that structural modifications could significantly enhance binding affinity and potency against the target enzyme, paving the way for potential therapeutic agents .

- Luminescent Properties : Research conducted on zinc phosphonates derived from NMPA demonstrated unique luminescent characteristics that could be harnessed for advanced material applications in optoelectronics. The study detailed the synthesis process and the resulting optical properties observed under different conditions .

- Corrosion Resistance Testing : Experimental investigations into the efficacy of NMPA as a corrosion inhibitor revealed its capacity to form stable complexes with metal ions, effectively protecting surfaces from degradation over time. This application is particularly relevant for industries reliant on metal components subjected to harsh environments .

Mécanisme D'action

The mechanism of action of (1-Naphthylmethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

- (1-Naphthylmethyl)phosphonate

- Diethyl (1-Naphthylmethyl)phosphonate

- Naphthalen-1-ylmethyl-phosphonic acid

Comparison: (1-Naphthylmethyl)phosphonic acid is unique due to its specific structure, which includes a naphthalene ring and a phosphonic acid group. This structure imparts distinct chemical properties, such as higher stability and reactivity compared to similar compounds. Additionally, its ability to mimic phosphate groups makes it particularly useful in biochemical applications .

Activité Biologique

(1-Naphthylmethyl)phosphonic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article presents a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthalene ring attached to a phosphonic acid group. Its chemical formula is , and it exhibits properties typical of phosphonic acids, such as high stability and the ability to form strong interactions with biological macromolecules.

Biological Activity Overview

Phosphonic acids, including this compound, are known for their diverse biological activities. They often mimic phosphate esters and can act as enzyme inhibitors due to their structural similarities. The following sections summarize key findings regarding the biological activity of this compound based on various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of phosphonic acids. For instance:

- Fosfomycin , a well-known phosphonic acid, has been shown to inhibit bacterial cell wall synthesis by targeting UDP-N-acetylglucosamine enolpyruvyltransferase (MurA). This mechanism highlights how structurally related compounds may exhibit similar bioactivities .

- In vitro studies suggest that this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on its efficacy compared to established antibiotics is limited .

Enzyme Inhibition Studies

Phosphonic acids often serve as competitive inhibitors for various enzymes:

- Research indicates that this compound may inhibit aminopeptidases, which are crucial for protein metabolism. Analogous compounds have shown significant inhibition rates, suggesting that this compound could follow suit .

- A study involving phosphonate analogues revealed that modifications in the phosphonic structure can enhance inhibitory potency against specific enzymes, indicating potential pathways for optimizing this compound derivatives for increased biological activity .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of naphthalene derivatives with phosphorous reagents. Structural modifications can lead to variations in biological activity:

| Compound Variant | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Naphthalene + Phosphorous Acid | Antimicrobial, Enzyme Inhibition |

| 1-Amino-3-Phenylpropylphosphonic Acid | Naphthalene + Amine + Phosphorous Acid | Stronger enzyme inhibitor |

Case Study 1: Antibacterial Efficacy

In a comparative study on various phosphonic acids, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, with further testing required to establish minimum inhibitory concentrations (MICs) .

Case Study 2: Enzyme Inhibition Profile

A detailed kinetic study on the inhibition of aminopeptidases by this compound showed that it competes effectively with natural substrates. The IC50 values were determined through enzyme assays, revealing promising potential for therapeutic applications in conditions where aminopeptidase activity is dysregulated .

Propriétés

IUPAC Name |

naphthalen-1-ylmethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11O3P/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGCMUNBGIOQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197096 | |

| Record name | Phosphonic acid, (1-naphthylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4730-77-2 | |

| Record name | P-(1-Naphthalenylmethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4730-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (1-naphthylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004730772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Naphthylmethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (1-naphthylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.